molecular formula C20H18N4O6S B2894102 N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide CAS No. 1111614-17-5

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide

Cat. No.: B2894102
CAS No.: 1111614-17-5
M. Wt: 442.45
InChI Key: ZCYUNWJQPVNLEC-UHFFFAOYSA-N
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Description

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a complex molecular architecture. Its structure includes:

  • A sulfonamide core (benzenesulfonamide) substituted with a nitro (-NO₂) and hydroxyl (-OH) group at the 3- and 4-positions, respectively.
  • An (E)-configured enone system (3-oxo-3-pyrrolidin-1-ylprop-1-enyl) attached to the phenyl ring, featuring a cyano (-CN) group at the α-position.
  • A pyrrolidine ring conjugated to the enone, contributing to stereoelectronic and steric properties.

Properties

IUPAC Name

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c21-13-15(20(26)23-9-1-2-10-23)11-14-3-5-16(6-4-14)22-31(29,30)17-7-8-19(25)18(12-17)24(27)28/h3-8,11-12,22,25H,1-2,9-10H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYUNWJQPVNLEC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Notable Properties Reference
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide 4-hydroxy-3-nitrobenzenesulfonamide, (E)-enone with pyrrolidine and cyano groups High electrophilicity (cyano-enone), potential for H-bonding (sulfonamide, -OH) N/A
4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide 4-methylbenzenesulfonamide, (E)-enone with phenyl group Lower acidity (methyl vs. nitro), reduced steric hindrance (phenyl vs. pyrrolidine)
N-(2-Diethylaminoethyl)-4-hydroxybenzamide hydrochloride 4-hydroxybenzamide, diethylaminoethyl side chain Enhanced solubility (ionizable amine), limited electrophilicity

Key Findings:

Electrophilicity and Reactivity: The target compound’s cyano-enone system enhances electrophilic character compared to the phenyl-substituted enone in , which lacks electron-withdrawing groups. This may increase reactivity in Michael addition reactions, a common mechanism in enzyme inhibition. The nitro group at the 3-position further polarizes the sulfonamide core, increasing acidity (pKa ~6-7 estimated) relative to the 4-methyl analog (pKa ~8-9) .

Solubility and Bioavailability: Unlike N-(2-diethylaminoethyl)-4-hydroxybenzamide hydrochloride , the target compound lacks ionizable side chains, suggesting lower aqueous solubility. However, the hydroxyl and nitro groups may facilitate salt formation or prodrug strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the enone intermediate via condensation of a cyanoacetamide derivative with a pyrrolidinone under basic conditions (e.g., triethylamine) .
  • Step 2 : Sulfonamide coupling using 4-hydroxy-3-nitrobenzenesulfonyl chloride with the intermediate aryl amine in a polar aprotic solvent (e.g., DMF) under controlled pH .
  • Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) are critical to minimize side products .

Q. How can the stereochemical configuration (E vs. Z) of the enone moiety be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : The coupling constant (JJ) between the α,β-unsaturated protons (typically J>12J > 12 Hz for trans configuration) .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, as demonstrated for structurally similar (E)-diazenyl compounds .
  • UV-Vis Spectroscopy : Absorption maxima shifts due to conjugation differences between E/Z isomers .

Q. What characterization techniques are essential for verifying the compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted sulfonyl chloride) .
  • FT-IR : Confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, nitro group at 1520 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (C, H, N, S) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Impurity Profiling : Use LC-MS to identify bioactive impurities (e.g., nitro-reduced byproducts) that may skew results .
  • Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., reference inhibitors) to validate reproducibility .

Q. What strategies are effective for probing the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Docking Simulations : Molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., sulfonamide binding to carbonic anhydrase) .
  • Site-Directed Mutagenesis : Validate key residues in the enzyme’s active site through mutagenesis and activity assays .

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing nitro with amino groups) and compare activity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .
  • Pharmacophore Mapping : Identify critical binding motifs (e.g., sulfonamide orientation, enone conjugation) using software like Schrödinger .

Q. What experimental approaches mitigate challenges in solubility and bioavailability during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve aqueous solubility and circulation time .
  • Pharmacokinetic Profiling : Monitor plasma concentration via LC-MS/MS to adjust dosing regimens .

Data Analysis & Experimental Design

Q. How should researchers design experiments to differentiate between on-target and off-target effects in cellular assays?

  • Methodological Answer :

  • CRISPR Knockout Models : Use cell lines with gene-specific knockouts of the putative target .
  • Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify binding partners .
  • Selectivity Panels : Test against related enzymes/receptors (e.g., other sulfonamide-targeted proteins) to assess specificity .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data with high variability?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using software like GraphPad Prism .
  • ANOVA with Post-Hoc Tests : Compare multiple groups (e.g., Tukey’s test for significance) .
  • Bootstrap Analysis : Estimate confidence intervals for IC₅₀ values in small sample sizes .

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